molecular formula C12H27O5P B1160454 (S)-Dibutyl 3-Hydroxybutyl Phosphate

(S)-Dibutyl 3-Hydroxybutyl Phosphate

Cat. No.: B1160454
M. Wt: 282.3
InChI Key: LJBNHONKIDIOPD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Dibutyl 3-Hydroxybutyl Phosphate is a chemical compound of significant interest in biochemical and toxicological research. Studies on related dialkyl phthalate esters have shown investigational value in several key areas. One prominent area of research involves the inhibition of key cellular kinases. For instance, Dibutyl Phthalate (DBP) has been identified as a moderate, mixed-inhibition inhibitor of human Glycogen Synthase Kinase-3β (GSK-3β), a critical enzyme regulating cell growth, proliferation, and survival, with an IC50 of 2.0 µM . Molecular docking analyses suggest that the ester groups of the molecule play a pivotal role in binding to the enzyme's substrate-binding site . Furthermore, compounds in this class have demonstrated disruptive effects on endocrine function. Research indicates that DBP and its metabolites can significantly impair steroid hormone biosynthesis in human cell models, leading to decreased production of testosterone, corticosterone, and progesterone . This effect is linked to the downregulation of key steroidogenic enzymes, providing a mechanistic understanding of its anti-androgenic properties . Additional investigations have revealed that these compounds can induce apoptosis and neurotoxicity in neuronal cell cultures, mechanisms that are mediated through the activation of the aryl hydrocarbon receptor (AhR) and the generation of reactive oxygen species . The toxicological impact is also observed in ovarian follicles, where exposure can lead to growth inhibition and cytotoxicity through the activation of cell cycle arrest . Its role as an environmental endocrine disruptor also makes it a relevant compound for ecotoxicological studies, examining effects on growth, reproduction, and population dynamics in model organisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H27O5P

Molecular Weight

282.3

InChI Key

LJBNHONKIDIOPD-LBPRGKRZSA-N

Appearance

Assay:≥95%A solution in methanol

Synonyms

(S)-TBP-OH

Origin of Product

United States

Synthetic Strategies and Enantioselective Methodologies for S Dibutyl 3 Hydroxybutyl Phosphate

Chemoenzymatic Approaches to Chiral Phosphate (B84403) Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform stereospecific transformations, offering an environmentally friendly and efficient alternative to traditional chemical methods. nih.gov These approaches are particularly valuable for establishing chiral centers in complex molecules.

Stereoselective enzymatic hydroxylation involves the introduction of a hydroxyl group at a specific position with a defined stereochemistry. While direct enzymatic hydroxylation of an unactivated C-H bond in a precursor like dibutyl butyl phosphate presents challenges, the principle has been successfully applied in related systems. For instance, enzymes can desymmetrize meso compounds, which possess a plane of symmetry, to yield enantiomerically pure products. researchgate.net A notable example is the desymmetrization of the meso compound myo-inositol by selectively removing phosphate groups, a process that highlights the precision of enzymatic catalysis in distinguishing between stereochemically different positions on a molecule. researchgate.netrsc.org This principle of enzymatic desymmetrization could conceptually be applied to a prochiral precursor to introduce a hydroxyl group stereoselectively, thereby forming the chiral backbone of the target molecule.

Biocatalytic resolution is a widely used and effective method for separating racemic mixtures. This technique employs an enzyme that selectively reacts with one enantiomer, allowing the unreacted enantiomer to be isolated in high purity. Phosphotriesterases (PTEs) and lipases are prominent enzymes in this field.

The bacterial phosphotriesterase from Pseudomonas diminuta (PTE) exhibits broad substrate specificity and remarkable stereoselectivity, making it suitable for the kinetic resolution of various chiral phosphorus-containing compounds. acs.org Wild-type PTE and its engineered mutants can selectively hydrolyze one enantiomer of a racemic phosphate ester, leaving the other enantiomer enriched. acs.orgacs.org For example, the G60A mutant of PTE shows a significant preference (around 165-fold) for the RP isomer of certain chiral phosphoramidate (B1195095) precursors, enabling the straightforward isolation of the SP isomer. acs.org Similarly, wild-type PTE preferentially hydrolyzes the SP-enantiomers of phosphinate esters by a factor of 1000, while specific mutants can invert this selectivity. nih.gov

This approach allows for the generation of enantiomerically pure building blocks that can be used in subsequent synthetic steps. nih.gov A chemoenzymatic strategy for synthesizing the related chiral building block (S)-3-hydroxy-γ-butyrolactone from L-malic acid has been successfully scaled up, demonstrating the industrial viability of these methods. researchgate.net

Table 1: Examples of Enzyme-Catalyzed Kinetic Resolution of Chiral Phosphorus Compounds
Enzyme/MutantSubstrate TypeSelectivity (Preference)Selectivity Factor (E)Reference
Wild-Type PTEPhosphinate EstersSP-enantiomer~1000 nih.gov
PTE Mutant (I106T/F132A/H254G/H257W)Phosphinate EstersRP-enantiomerUp to 30 nih.gov
PTE Mutant (G60A)Phosphoramidate PrecursorsRP-enantiomer~165 acs.org
PTE Mutant (G60A)4-acetylphenyl methyl phenyl phosphateSP-enantiomer3.7 x 105 acs.org
PTE Mutant (I106G/F132G/H257Y)4-acetylphenyl methyl phenyl phosphateRP-enantiomer9.7 x 102 acs.org

Asymmetric Organocatalysis in the Formation of Chiral Hydroxyl-Functionalized Phosphates

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, emerging as a powerful third pillar of catalysis alongside metal and enzyme catalysis. unl.pt Chiral phosphoric acids (CPAs), derived from backbones like BINOL, have proven to be particularly effective Brønsted acid catalysts for a wide range of transformations. rsc.org

In asymmetric catalysis, the design of the chiral ligand or catalyst is paramount for achieving high enantioselectivity. nih.gov The catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Key strategies in ligand and catalyst design include:

Axial Chirality : Many successful organocatalysts and ligands, such as those based on BINOL or SPINOL, derive their chirality from a restricted rotation around a single bond, creating a well-defined three-dimensional space. rsc.org

Steric Hindrance : Bulky groups are strategically placed on the chiral scaffold to block certain approaches of the substrates, thereby directing the reaction pathway to favor the formation of a specific stereoisomer. escholarship.org

Noncovalent Interactions : The design often incorporates functional groups capable of forming hydrogen bonds, π-π stacking, or other noncovalent interactions to orient the substrate within the catalyst's active site. researchgate.netnih.gov

Data-Driven and Machine Learning Approaches : Modern ligand design is increasingly being guided by computational and data-driven methods to screen virtual libraries and predict the most effective catalyst structures, accelerating the development process. chemrxiv.org

Conformational Flexibility : In some cases, ligands with conformational flexibility are advantageous, as they can adapt to the different steric and electronic requirements of various steps within the catalytic cycle, such as substrate binding and product release. nih.gov

Table 2: Key Ligand/Catalyst Classes in Asymmetric Synthesis
Ligand/Catalyst ClassChirality SourceKey Design FeaturesTypical ApplicationsReference
Chiral Phosphoric Acids (e.g., BINOL-derived)AxialBrønsted acidity, well-defined chiral pocketPinacol rearrangements, Mannich reactions rsc.orgnih.gov
Chiral Phosphine Ligands (e.g., Xiao-Phos)Axial/CentralLewis basicity, steric bulk, data-driven designCross-coupling reactions, hydrophosphorylation researchgate.netchemrxiv.org
TADDOL-derived PhosphitesCentralConformational flexibility, non-covalent interactionsAlkene hydroboration nih.gov
Multifunctional PhosphinesCentralContains both Lewis basic and Brønsted acidic sitesMorita-Baylis-Hillman reactions acs.org

The efficacy of asymmetric organocatalysis relies on the specific interactions between the catalyst and the substrate within the catalytic cycle. unl.pt For chiral phosphoric acid catalysts, the cycle typically involves the activation of an electrophile through hydrogen bonding.

In a representative mechanism, the phosphoric acid protonates a substrate, such as an imine or a carbonyl group, making it more electrophilic. Simultaneously, the chiral phosphate anion remains closely associated, forming a chiral ion pair. This ion pair guides the nucleophilic attack from one specific face, controlling the stereochemical outcome of the reaction. nih.gov Computational studies have revealed the importance of secondary interactions, such as C-H···O hydrogen bonds between the substrate and the phosphate anion, in stabilizing the favored transition state and achieving high levels of enantioselectivity. nih.gov The catalyst is regenerated upon product formation, allowing it to participate in subsequent cycles.

Multi-Step Chemical Synthesis of (S)-Dibutyl 3-Hydroxybutyl Phosphate

A multi-step chemical synthesis provides a classical and reliable route to (S)-Dibutyl 3-Hydroxybutyl Phosphate. A plausible retrosynthetic analysis identifies two key fragments: the chiral (S)-1,3-butanediol backbone and the dibutyl phosphate moiety. The synthesis can be designed to introduce the chiral center early and then perform the phosphorylation.

A feasible synthetic route could proceed as follows:

Asymmetric Reduction : The synthesis can commence with the asymmetric reduction of a prochiral ketone, 4-hydroxy-2-butanone, using a well-established chiral reducing agent such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This step establishes the (S)-stereocenter at the 3-position, yielding (S)-1,3-butanediol with high enantiomeric excess.

Selective Protection : The primary hydroxyl group of (S)-1,3-butanediol is more sterically accessible than the secondary hydroxyl group. Therefore, it can be selectively protected using a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl). This yields (S)-4-(tert-butyldimethylsilyloxy)butan-2-ol.

Phosphorylation : The remaining free secondary hydroxyl group is then phosphorylated. A common method involves reaction with a phosphorylating agent. One effective approach uses dibutyl phosphate in the presence of a coupling agent or via activation of the phosphate. An alternative is the use of dibutyl phosphorochloridate in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This step forms the protected phosphate ester, (S)-dibutyl 3-(tert-butyldimethylsilyloxy)butyl phosphate. orgsyn.org

Deprotection : The final step is the removal of the TBDMS protecting group from the primary alcohol. This is typically achieved under mild acidic conditions, for example, using tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or a dilute solution of hydrochloric acid, to afford the final target compound, (S)-Dibutyl 3-Hydroxybutyl Phosphate.

This multi-step sequence allows for the controlled construction of the molecule, with the key stereocenter being set in the initial step and carried through the subsequent transformations.

Development of Precursor Molecules with Chiral Induction

The cornerstone of synthesizing (S)-Dibutyl 3-Hydroxybutyl Phosphate is the production of an enantiomerically pure precursor, primarily (S)-1,3-butanediol. Biocatalytic methods have emerged as highly effective for this purpose, offering excellent enantioselectivity under mild reaction conditions.

One prominent strategy involves the asymmetric reduction of 4-hydroxy-2-butanone. Various microorganisms have been identified that exhibit high stereoselectivity in this conversion. For instance, strains of Candida krusei and Pichia jadinii have been successfully employed for the synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone. proquest.comnih.govnih.govresearchgate.net While these examples produce the (R)-enantiomer, similar screening of microbial libraries can identify enzymes that preferentially produce the desired (S)-enantiomer. The key advantage of this biocatalytic reduction is the high enantiomeric excess (ee) that can be achieved, often exceeding 99%. proquest.comnih.govnih.govresearchgate.net

Another powerful biocatalytic approach is the deracemization of racemic 1,3-butanediol. This can be accomplished through a cascade reaction involving two distinct microbial transformations. In one such system, the undesired (S)-1,3-butanediol is selectively oxidized by one microorganism, such as Candida parapsilosis, to 4-hydroxy-2-butanone. proquest.comresearchgate.net A second microorganism, for example Pichia kudriavzevii, then asymmetrically reduces the ketone intermediate to the desired (R)-1,3-butanediol. proquest.comresearchgate.net Again, by selecting appropriate enzymes, this process can be tailored to yield the (S)-enantiomer. Recombinant Escherichia coli cells expressing specific (S)-secondary alcohol dehydrogenases have also been utilized for the enantioselective oxidation of the racemate to produce the (R)-enantiomer, demonstrating the potential of engineered biocatalysts. tandfonline.comresearchgate.netnih.gov

The table below summarizes key biocatalytic approaches for the synthesis of chiral 1,3-butanediol, highlighting the high enantioselectivity achievable.

Precursor StrategyBiocatalyst ExampleTarget EnantiomerAchieved Enantiomeric Excess (ee)
Asymmetric reduction of 4-hydroxy-2-butanonePichia jadinii HBY61(R)-1,3-butanediol100%
Asymmetric reduction of 4-hydroxy-2-butanoneCandida krusei ZJB-09162(R)-1,3-butanediol99.0%
Deracemization of racemic 1,3-butanediolCandida parapsilosis & Pichia kudriavzevii(R)-1,3-butanediol99.5%
Enantioselective oxidation of racemic 1,3-butanediolRecombinant E. coli expressing CpSADH(R)-1,3-butanediol95%

Advanced Purification and Enantiomeric Excess Determination Techniques

Chiral Chromatography Methodologies (e.g., HPLC, GC)

To confirm the enantiomeric purity of the synthesized (S)-Dibutyl 3-Hydroxybutyl Phosphate, chiral chromatography is the method of choice. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, provided a suitable chiral stationary phase (CSP) is used.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including organophosphates. mdpi.comnih.govresearchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the (S) and (R) enantiomers. A systematic approach to method development would involve screening a variety of chiral columns with different mobile phase compositions (e.g., mixtures of hexane (B92381) and alcohols). phenomenex.com The resolution of the enantiomers allows for the accurate determination of the enantiomeric excess by comparing the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers high resolution. The use of capillary columns coated with cyclodextrin (B1172386) derivatives is a common approach for the enantioselective separation of various chiral molecules. The choice of the specific cyclodextrin derivative and the temperature program are key parameters to optimize for a successful separation.

The table below outlines the principles of these chiral chromatography techniques.

TechniquePrincipleKey Parameters for Optimization
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, flow rate, temperature.
Chiral GC Differential partitioning of enantiomers between a chiral stationary phase and an inert gas mobile phase.Chiral stationary phase (e.g., cyclodextrin-based), temperature program, carrier gas flow rate.

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR with Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral shift reagents (CSRs), is an invaluable tool for determining the enantiomeric excess and, in some cases, assigning the absolute configuration of chiral molecules.

When a chiral molecule is analyzed by NMR in a standard achiral solvent, its enantiomers are indistinguishable, producing identical spectra. However, the addition of a chiral shift reagent, typically a lanthanide complex with a chiral ligand (e.g., europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)3), can induce diastereomeric interactions with the enantiomers of the analyte. organicchemistrydata.orgrsc.orgnih.govlibretexts.orgslideshare.net These transient diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the corresponding nuclei in the two enantiomers. organicchemistrydata.orgrsc.orgnih.govlibretexts.orgslideshare.net

For (S)-Dibutyl 3-Hydroxybutyl Phosphate, both ¹H and ³¹P NMR would be particularly informative. In the presence of a suitable CSR, the signals of the protons or the phosphorus atom of the (S) and (R) enantiomers would appear at different chemical shifts. The integration of these separated signals allows for a quantitative determination of the enantiomeric excess. The magnitude of the induced shift difference depends on the specific CSR used, the analyte, the solvent, and the temperature.

The following table summarizes the application of NMR with chiral shift reagents for stereochemical analysis.

By combining these advanced synthetic, purification, and analytical methodologies, it is possible to produce and verify the enantiomeric purity of (S)-Dibutyl 3-Hydroxybutyl Phosphate with a high degree of confidence.

Chemical Reactivity and Transformation Pathways of S Dibutyl 3 Hydroxybutyl Phosphate

Hydrolytic Stability and Degradation Kinetics in Controlled Environments

The hydrolytic stability of (S)-Dibutyl 3-Hydroxybutyl Phosphate (B84403) is a critical parameter influencing its persistence and transformation in various environments. The degradation of organophosphorus compounds, including dialkyl phosphates, is influenced by factors such as pH, temperature, and the presence of catalysts. nih.govacs.orgacs.org

The hydrolysis of phosphate esters can proceed through the cleavage of either the P-O or C-O bond. nih.gov In the case of dialkyl phosphates like dibutyl phosphate, the cleavage of the P-O bond is the more common pathway. nih.govoup.com The rate of hydrolysis is significantly affected by the pH of the medium. nih.gov Generally, the hydrolysis of organophosphates can be catalyzed by both acids and bases. nih.gov Under acidic conditions, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Organophosphates

FactorEffect on Degradation Rate
pH Catalyzed by both acid and base. Rate is generally lowest near neutral pH. nih.gov
Temperature Increased temperature generally accelerates the rate of hydrolysis. acs.org
Catalysts Metal ions and enzymes can significantly increase the rate of hydrolysis. libretexts.org
Structure The nature of the alkyl and leaving groups influences reactivity. oup.com

Phosphate Ester Cleavage Mechanisms and Reaction Dynamics

The cleavage of the phosphate ester bond in (S)-Dibutyl 3-Hydroxybutyl Phosphate is a central aspect of its reactivity. This process typically occurs via a nucleophilic substitution at the phosphorus atom. thieme-connect.denih.gov Two primary mechanisms are generally considered for the hydrolysis of phosphate esters: an addition-elimination mechanism involving a pentacoordinate intermediate and a concerted S(N)2-type mechanism. thieme-connect.denih.gov

In the addition-elimination mechanism, a nucleophile (such as a water molecule or hydroxide ion) attacks the tetrahedral phosphorus atom, forming a trigonal bipyramidal intermediate. thieme-connect.depearson.com This intermediate then collapses, expelling a leaving group (an alkoxide or, in this case, a butoxide group). pearson.com The stability of this pentacoordinate intermediate can be influenced by the substituents on the phosphorus atom. thieme-connect.de

Alternatively, the reaction can proceed through a concerted S(N)2(P) mechanism, where the bond formation with the nucleophile and the bond cleavage to the leaving group occur simultaneously in a single transition state. researchgate.netnih.gov The nature of the potential energy surface for these reactions, whether it features a stable intermediate or a single transition state, can be influenced by factors such as the substituents on the phosphorus and the nature of the nucleophile and leaving group. mdpi.comacs.orgscispace.com For many acyclic phosphate esters, a direct substitution pathway analogous to the S(N)2 reaction is considered likely. thieme-connect.de

The reaction dynamics are also influenced by the solvent, which can play a role in stabilizing charged intermediates and transition states. frontiersin.org The hydrolysis of dialkyl phosphates is a fundamental reaction in understanding the behavior of many biologically and industrially relevant organophosphorus compounds. thieme-connect.comwikipedia.org

Reactivity of the Secondary Hydroxyl Group in Esterification and Derivatization Reactions

The presence of a secondary hydroxyl group on the 3-hydroxybutyl chain of (S)-Dibutyl 3-Hydroxybutyl Phosphate provides a site for further chemical modification, most notably through esterification and other derivatization reactions. The reactivity of this hydroxyl group is influenced by steric hindrance and the electronic environment created by the rest of the molecule.

Esterification of secondary alcohols is a well-established transformation in organic synthesis. google.comstudyraid.com Common methods involve reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) under acidic or basic catalysis. commonorganicchemistry.com The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is a classic approach, though it may not be suitable for acid-sensitive substrates. commonorganicchemistry.com Milder conditions, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are often preferred for more complex molecules. commonorganicchemistry.com

The chemoselective esterification of a hydroxyl group in the presence of other functional groups, such as a phosphate ester, is an important consideration. acs.org Certain catalysts, like zinc triflate, have been shown to promote the selective esterification of primary alcohols over secondary alcohols, highlighting the potential for controlled derivatization. acs.org The reactivity of the hydroxyl group in organophosphates is also relevant in the context of their biological interactions, as the hydroxyl group of serine residues in enzymes is a key target for phosphorylation by certain organophosphorus compounds. researchgate.net

Table 2: Common Reagents for Esterification of Secondary Alcohols

Reagent SystemConditionsNotes
Carboxylic Acid, H+ catalystHeatFischer Esterification; may not be suitable for sensitive substrates. commonorganicchemistry.com
Carboxylic Acid, DCC, DMAPRoom TemperatureSteglich Esterification; mild conditions. commonorganicchemistry.com
Acid Chloride, Pyridine (B92270)0 °C to Room TemperatureGenerally high yielding.
Carboxylic Anhydride, BaseVariesEffective for acylation.

Role as a Chiral Intermediate in Complex Molecular Synthesis

Chiral building blocks are essential components in the synthesis of complex, biologically active molecules. wikipedia.orgacs.org (S)-Dibutyl 3-Hydroxybutyl Phosphate, with its defined stereochemistry and multiple functional groups, has the potential to serve as a valuable chiral intermediate. The chiral pool, which consists of readily available, enantiopure natural products, is a significant source of starting materials for asymmetric synthesis. wikipedia.org While not a natural product itself, compounds like (S)-Dibutyl 3-Hydroxybutyl Phosphate can be synthesized from chiral precursors or through asymmetric synthesis, thereby becoming part of the synthetic chemist's toolbox of chiral building blocks. nih.govresearchgate.net

The combination of a phosphate group and a hydroxyl group on a chiral scaffold allows for a variety of subsequent transformations. The phosphate moiety can be a target for further functionalization or can act as a directing group in certain reactions. The hydroxyl group, as discussed previously, can be readily derivatized. Chiral phosphoric acids and their derivatives have emerged as powerful catalysts and ligands in asymmetric synthesis, further highlighting the importance of chiral organophosphorus compounds. acs.orgmdpi.comrsc.org The ability to introduce a phosphorus-containing fragment in a stereocontrolled manner is crucial for the synthesis of various pharmaceuticals and agrochemicals. mdpi.com

Biochemical and Metabolic Transformation Pathways of S Dibutyl 3 Hydroxybutyl Phosphate

Enzymatic Formation from Precursor Organophosphates (e.g., Tributyl Phosphate)

(S)-Dibutyl 3-Hydroxybutyl Phosphate (B84403) is primarily formed in biological systems through the metabolic conversion of its precursor, Tributyl Phosphate (TBP). nih.govoup.comcaymanchem.com This biotransformation is an enzymatically driven process, predominantly occurring in the liver. inchem.orgnih.gov

The enzymatic conversion of TBP to its hydroxylated metabolites is principally carried out by the microsomal enzyme system located in the endoplasmic reticulum of hepatocytes. researchgate.netnih.gov Central to this system are the Cytochrome P450 (CYP450) monooxygenases, a superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of xenobiotics. nih.govnih.gov

In vitro studies using fish liver microsomes have identified specific CYP450 isozymes responsible for the metabolism of TBP. It has been demonstrated that isozymes CYP3A4 and CYP1A are significant contributors to the catalytic conversion of TBP. nih.gov The process involves the binding of TBP to the active site of the CYP450 enzyme, followed by an oxidative reaction. nih.gov

The general mechanism of CYP450-mediated metabolism involves the activation of molecular oxygen and its insertion into the substrate molecule. youtube.com This results in the hydroxylation of one of the butyl chains of TBP, leading to the formation of Dibutyl 3-Hydroxybutyl Phosphate.

The hydroxylation of TBP by Cytochrome P450 enzymes is an obligate NADPH-dependent process. oup.comcaymanchem.com Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) acts as the primary source of reducing equivalents for the CYP450 catalytic cycle. The enzyme NADPH-cytochrome P450 reductase facilitates the transfer of electrons from NADPH to the heme center of the CYP450 enzyme, which is essential for the activation of oxygen and subsequent hydroxylation of the substrate. nih.govyoutube.com

Studies on non-mammalian systems, particularly fish, have provided significant insights into this mechanism. Research utilizing liver microsomes from goldfish (Carassius auratus) has shown that the conversion of TBP to Dibutyl 3-hydroxybutyl phosphate is dependent on the presence of NADPH. caymanchem.combertin-bioreagent.com This underscores the conservation of this fundamental metabolic pathway across different vertebrate species. The reaction is initiated by the addition of NADPH, which starts the electron transfer chain necessary for the monooxygenase activity. oup.com

Stereoselective Biotransformation of (S)-Dibutyl 3-Hydroxybutyl Phosphate

The hydroxylation of the butyl chain of TBP can result in the formation of a chiral center at the 3-position, leading to the potential for stereoisomers, namely (S)-Dibutyl 3-Hydroxybutyl Phosphate and (R)-Dibutyl 3-Hydroxybutyl Phosphate. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around this chiral center.

While the existence of the (S)-isomer of Dibutyl 3-Hydroxybutyl Phosphate has been confirmed, indicating that the metabolic process can be stereospecific, detailed studies on the stereoselectivity of the enzymatic reactions involved are limited. bertin-bioreagent.com It is known that many enzymatic reactions, particularly those catalyzed by enzymes like Cytochrome P450, can exhibit high degrees of stereoselectivity, preferentially producing one stereoisomer over the other. However, the specific stereochemical course of TBP hydroxylation to the (S)-isomer has not been extensively elucidated in the available scientific literature. Further research is required to determine the degree of stereoselectivity of the involved CYP450 isozymes and whether there is any stereoselective preference in the subsequent metabolic steps.

Pathways of Further Metabolic Processing in Biological Matrices

Following its formation, (S)-Dibutyl 3-Hydroxybutyl Phosphate can undergo further metabolic transformations. In mammalian systems, such as in rats, the hydroxylated metabolite is subject to subsequent conjugation and oxidation reactions.

A significant pathway for the further metabolism of the hydroxylated intermediate involves conjugation with glutathione, followed by processing through the mercapturic acid pathway. This results in the formation of urinary metabolites such as N-acetyl-(S-3-hydroxybutyl)-L-cysteine. nih.gov Additionally, the hydroxyl group can be oxidized to a ketone, yielding N-acetyl-(S-3-oxobutyl)-L-cysteine, which is also excreted in the urine. nih.gov These findings indicate that after the initial CYP450-mediated hydroxylation, the resulting metabolite enters Phase II metabolic pathways, which facilitate its detoxification and elimination from the body.

Comparative Biochemical Pathways Across Diverse Non-Human Organisms

The metabolism of Tributyl Phosphate has been investigated in a variety of non-human organisms, revealing both similarities and differences in the metabolic pathways.

In fish species such as goldfish and killifish, the primary metabolic route involves hydroxylation to form Dibutyl 3-Hydroxybutyl Phosphate, followed by dealkylation to produce Dibutyl Phosphate. caymanchem.cominchem.org Studies with fish liver microsomes have confirmed that Dibutyl-3-hydroxybutyl phosphate is a predominant metabolite of TBP. nih.gov

In rats, as mentioned previously, TBP is metabolized to hydroxylated intermediates which are then further processed to mercapturic acid derivatives. nih.gov Other metabolites identified in rats include Dibutyl hydrogen phosphate and Butyl dihydrogen phosphate. inchem.orgwho.int Comparative studies involving rat, hamster, and human hepatic microsomes have shown that TBP is metabolized more readily than other organotin compounds like triphenyltin (B1233371) in all these species. nih.gov

The following table summarizes the key metabolites of Tributyl Phosphate identified in various non-human organisms.

OrganismKey Metabolites of Tributyl PhosphateReference
Goldfish (Carassius auratus)Dibutyl 3-Hydroxybutyl Phosphate, Dibutyl Phosphate caymanchem.com
KillifishDibutyl 3-Hydroxybutyl Phosphate, Dibutyl Phosphate, Butyl di(3-hydroxybutyl) phosphate who.int
Rat (Rattus norvegicus)Dibutyl hydrogen phosphate, Butyl dihydrogen phosphate, Butyl bis-(3-hydroxybutyl) phosphate, N-acetyl-(S-3-hydroxybutyl)-L-cysteine, N-acetyl-(S-3-oxobutyl)-L-cysteine inchem.orgnih.govwho.int
HamsterMetabolites formed via Cytochrome P-450 system (specific structures not detailed in provided abstract) nih.gov
MouseMetabolites formed via hepatic microsomal metabolism nih.gov

Radiolytic and Environmental Formation Mechanisms of S Dibutyl 3 Hydroxybutyl Phosphate

Radiolytic Degradation Pathways of Organophosphorus Solvents Leading to Chiral Phosphate (B84403) Formation

The radiolytic degradation of organophosphorus solvents, especially Tributyl Phosphate (TBP), is a critical area of study in the nuclear industry. TBP is extensively used in the PUREX (Plutonium and Uranium Recovery by Extraction) process for the separation of uranium and plutonium from spent nuclear fuel. researchgate.netwikipedia.org In this high-radiation environment, TBP is subjected to intense ionizing radiation, leading to its decomposition and the formation of various degradation products, including (S)-Dibutyl 3-Hydroxybutyl Phosphate. nih.gov

The degradation of TBP under irradiation is a complex process that primarily involves the cleavage of the C-O and P-O bonds, as well as reactions involving the butyl chains. inchem.orgosti.gov The formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP) are the most well-documented degradation pathways. nih.goviaea.orgosti.govscispace.com However, the formation of hydroxylated species such as Dibutyl 3-Hydroxybutyl Phosphate indicates that reactions also occur on the alkyl chains of the TBP molecule.

While the formation of Dibutyl 3-Hydroxybutyl Phosphate during the radiolysis of TBP has been identified, the specific mechanisms that lead to the formation of the (S)-enantiomer are not extensively detailed in the available literature. The generation of a chiral center at the C-3 position of the butyl chain implies a stereoselective or stereospecific reaction mechanism. In abiotic processes like radiolysis, this is less common than in enzymatic reactions, which are known for their high degree of stereoselectivity. nih.govnih.gov The observed chirality in the radiolytic product suggests that the radical intermediates may interact with the molecular environment in a way that favors the formation of one enantiomer over the other, or that chiral impurities or surfaces could influence the reaction pathway.

Influence of Radiation Type and Dose on Reaction Kinetics

The type and dose of ionizing radiation significantly influence the kinetics of TBP degradation and the formation of its byproducts. The primary types of radiation encountered in nuclear fuel reprocessing are alpha, beta, and gamma radiation, each with different linear energy transfer (LET) characteristics.

The degradation rate of TBP and the formation of its primary degradation product, DBP, have been shown to be dependent on the radiation dose. osti.gov Studies have indicated that the degradation of TBP generally follows first-order kinetics with respect to the absorbed dose.

The following table summarizes the influence of radiation on TBP degradation:

Radiation TypeLinear Energy Transfer (LET)Primary Effect on TBPInfluence on Reaction Kinetics
Gamma (γ) LowInduces formation of various radical species, leading to cleavage of P-O and C-O bonds and reactions on the butyl chain.Degradation rate is proportional to the absorbed dose.
Alpha (α) HighCauses dense tracks of ionization, leading to high local concentrations of radicals. Promotes both radiolysis and metal-ion-induced hydrolysis. iaea.orgosti.govTBP degradation rate is strongly dependent on temperature and the presence of metal ions like Pu(IV). iaea.orgosti.gov
Electron Beam VariableCan be used to simulate radiolytic effects and study transient radical species. rsc.orgAllows for the study of reaction kinetics on very short timescales (picoseconds).

Radical Intermediates and Reaction Mechanisms in Radiolysis

The radiolysis of TBP proceeds through the formation of a variety of highly reactive radical intermediates. The initial interaction of ionizing radiation with TBP or the surrounding solvent (often a diluent like dodecane (B42187) and aqueous nitric acid) generates primary radicals. In aqueous solutions, the primary water radiolysis products, such as solvated electrons (e-aq), hydroxyl radicals (•OH), and hydrogen atoms (H•), play a crucial role. nih.gov In the presence of nitric acid, nitrate (B79036) radicals (•NO3) also become significant reactants. nih.gov

The hydroxyl radical (•OH) is a powerful oxidizing agent that can abstract hydrogen atoms from the butyl chains of TBP, leading to the formation of carbon-centered radicals. nih.gov It is hypothesized that the formation of Dibutyl 3-Hydroxybutyl Phosphate proceeds through such a mechanism. The abstraction of a hydrogen atom from the C-3 position of one of the butyl chains would create a secondary alkyl radical. Subsequent reaction of this radical with a hydroxyl radical or a water molecule could then lead to the formation of the hydroxyl group.

The primary radical intermediates and their potential roles in the formation of hydroxylated TBP derivatives are outlined below:

Radical IntermediateFormationRole in TBP Degradation
Hydroxyl Radical (•OH) Radiolysis of waterH-atom abstraction from the butyl chains of TBP, leading to carbon-centered radicals. nih.gov
Nitrate Radical (•NO3) Radiolysis of nitric acid solutionsCan also participate in oxidation reactions with TBP. nih.gov
Carbon-centered TBP radicals H-atom abstraction from TBP by other radicalsPrecursors to further reactions, including oxidation to form hydroxylated products. rsc.org

The reaction mechanism for the formation of (S)-Dibutyl 3-Hydroxybutyl Phosphate can be postulated as follows:

Initiation: Ionizing radiation generates hydroxyl radicals (•OH) in the aqueous phase.

H-atom Abstraction: A hydroxyl radical abstracts a hydrogen atom from the C-3 position of a butyl chain of a TBP molecule, forming a secondary alkyl radical at that position.

Hydroxylation: The resulting carbon-centered radical reacts with another hydroxyl radical or a water molecule to form the hydroxyl group at the C-3 position.

The stereospecificity of this reaction, leading to the (S)-enantiomer, remains an area for further investigation. It is possible that the conformation of the TBP molecule or the influence of the surrounding solvent cage during the radical recombination step plays a role in determining the stereochemical outcome.

Environmental Fate and Transformation Under Abiotic Conditions

Under environmental conditions, the transformation of TBP can occur through various abiotic processes, although it is considered to be relatively stable. osti.gov The primary abiotic degradation pathway for TBP in the environment is hydrolysis. inchem.orgosti.gov Hydrolysis can be catalyzed by both acids and bases and results in the stepwise cleavage of the butyl groups to form DBP, MBP, and ultimately phosphoric acid. inchem.orgosti.gov

While hydrolysis is the dominant abiotic degradation route, the formation of hydroxylated derivatives like Dibutyl 3-Hydroxybutyl Phosphate under typical environmental conditions is not considered a major pathway. The conditions required for the hydroxylation of the alkyl chain, such as the presence of strong oxidizing agents like hydroxyl radicals, are not as prevalent in the general environment as they are in a radiolytic setting.

However, in specific contaminated environments where advanced oxidation processes (AOPs) might be occurring, either naturally or as part of remediation efforts, the formation of such hydroxylated byproducts could be possible. AOPs generate highly reactive oxygen species, including hydroxyl radicals, which could potentially react with TBP in a manner similar to that observed in radiolysis.

Photochemical and Thermochemical Pathways of Formation

Photochemical Pathways

The photochemical degradation of TBP can occur in the presence of light, particularly UV radiation. However, TBP itself does not significantly absorb sunlight, so direct photolysis is not a major degradation pathway. nih.gov Photodegradation is more likely to occur through indirect mechanisms, such as in the presence of photosensitizers or in advanced oxidation processes (AOPs) that utilize UV light in combination with an oxidant like hydrogen peroxide (H2O2) or titanium dioxide (TiO2). nih.gov

In UV/H2O2 systems, the photolysis of H2O2 generates hydroxyl radicals, which can then attack the TBP molecule. nih.gov Studies on the degradation of TBP by UV/H2O2 have shown efficient decomposition of the parent compound and the formation of short-chain carboxylic acids from the released butyl groups. nih.gov While the formation of hydroxylated intermediates is plausible in such systems, the specific identification of (S)-Dibutyl 3-Hydroxybutyl Phosphate as a product of photochemical degradation is not prominently reported in the literature.

Thermochemical Pathways

Tributyl phosphate is thermally unstable and begins to decompose at temperatures below its boiling point. inchem.org The primary thermal degradation pathway involves the cleavage of the C-O bond, leading to the formation of butene and phosphoric acid. inchem.org At elevated temperatures, particularly in the presence of nitric acid, complex and sometimes hazardous reactions can occur, leading to the formation of a variety of degradation products, including DBP and MBP. osti.goviaea.org

The formation of hydroxylated TBP derivatives through purely thermochemical pathways is not a well-documented process. The high temperatures required for the homolytic cleavage of C-H bonds on the butyl chain to initiate hydroxylation would likely also lead to more extensive degradation of the TBP molecule. Therefore, it is considered a minor, if not negligible, pathway for the formation of (S)-Dibutyl 3-Hydroxybutyl Phosphate compared to radiolytic processes.

Advanced Theoretical and Computational Studies of S Dibutyl 3 Hydroxybutyl Phosphate

Quantum Chemical Calculations for Stereoisomer Conformation and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and determining the relative stabilities of stereoisomers. nih.gov For a flexible molecule like (S)-Dibutyl 3-Hydroxybutyl Phosphate (B84403), which has multiple rotatable bonds and a chiral center at the phosphorus atom, a systematic conformational search is the first step. This process identifies all energetically favorable three-dimensional arrangements (conformers).

The primary focus would be on the rotation around the P-O and C-C bonds of the butyl and 3-hydroxybutyl chains. The stability of each conformer is evaluated by calculating its electronic energy. After geometry optimization, frequency calculations are performed to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data, such as Gibbs free energy. scispace.com

By comparing the Gibbs free energies of the most stable conformers of the (S) and (R) enantiomers, their relative thermodynamic stability can be established. These calculations often reveal that differences in stability are driven by subtle intramolecular interactions, such as hydrogen bonding involving the hydroxyl group and steric hindrance between the butyl chains.

Illustrative Data: The following table presents hypothetical relative energies for the most stable conformers of the (S) and (R) stereoisomers of Dibutyl 3-Hydroxybutyl Phosphate, as would be determined by DFT calculations at a high level of theory (e.g., B3LYP/6-311++G(d,p)).

Table 1: Hypothetical Relative Stability of Stereoisomers and Conformers
StereoisomerConformer IDDescriptionRelative Gibbs Free Energy (ΔG in kcal/mol)
(S)S-conf-1Lowest energy conformer, intramolecular H-bond0.00
(S)S-conf-2Extended chain, no H-bond+1.25
(S)S-conf-3Gauche interaction between butyl chains+2.10
(R)R-conf-1Lowest energy conformer, intramolecular H-bond0.00
(R)R-conf-2Extended chain, no H-bond+1.28

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing crucial insights into intermolecular interactions, particularly in solution. rsc.org An MD simulation of (S)-Dibutyl 3-Hydroxybutyl Phosphate in a solvent like water would reveal how the molecule interacts with its environment.

The simulation would model the complex interplay between the different parts of the molecule and the solvent. The phosphoryl (P=O) and hydroxyl (-OH) groups are expected to be hydrophilic, forming strong hydrogen bonds with water molecules. Conversely, the four-carbon butyl chains are hydrophobic and would prefer to minimize contact with water. These competing interactions dictate the molecule's solvation structure and dynamic properties. rsc.org

Analysis of the simulation trajectory can quantify these interactions. Radial Distribution Functions (RDFs) would show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the phosphoryl oxygen), and hydrogen bond analysis would provide statistics on the number and lifetime of these crucial interactions. Such simulations are essential for understanding properties like solubility and how the molecule might interact with biological macromolecules.

Illustrative Data: The table below shows hypothetical data that could be extracted from an MD simulation to characterize the solvation of the molecule in water.

Table 2: Illustrative Intermolecular Interaction Parameters from MD Simulation
Functional GroupInteraction ParameterSolventPredicted Value
Phosphoryl (P=O)First Solvation Shell Peak (RDF g(r))Water2.8 Å
Phosphoryl (P=O)Average H-BondsWater2.5
Hydroxyl (-OH)First Solvation Shell Peak (RDF g(r))Water2.7 Å
Hydroxyl (-OH)Average H-BondsWater3.1
Butyl ChainsSolvent Accessible Surface Area (SASA)WaterLow (indicative of hydrophobic packing)

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational chemistry provides the means to model chemical reactions, such as the hydrolysis or transesterification of (S)-Dibutyl 3-Hydroxybutyl Phosphate, at the atomic level. These studies can elucidate reaction mechanisms, identify transient intermediates, and calculate the energy barriers that control reaction rates. rsc.org

The hydrolysis of phosphate triesters typically proceeds through a nucleophilic substitution at the phosphorus center (an SN2@P reaction). nih.govresearchgate.net Computational modeling can map the potential energy surface for this reaction. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate. For phosphate esters, this is often a pentacoordinated phosphorus species. nih.govresearchgate.net The reaction can be either a single, concerted step or a multi-step process involving a stable intermediate. nih.govacs.org

By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the theoretical rate of the reaction can be estimated. These calculations can be performed for different nucleophiles (e.g., water, hydroxide) to understand how reactivity changes with conditions. scispace.com

Illustrative Data: This table presents hypothetical activation energies for the hydroxide-mediated hydrolysis of the compound, comparing a concerted versus a stepwise mechanism.

Table 3: Hypothetical Activation Free Energies for Hydrolysis Pathways
ReactionProposed MechanismRate-Limiting StepCalculated ΔG‡ (kcal/mol)
Hydrolysis (OH⁻)Concerted (ANDN)Formation of pentacoordinated TS22.5
Hydrolysis (OH⁻)Stepwise (AN+DN)Formation of pentacoordinate intermediate24.1
Hydrolysis (OH⁻)Stepwise (AN+DN)Breakdown of intermediate5.3

Prediction of Spectroscopic Signatures for Chiral Discrimination (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.netrsc.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The combination of experimental VCD measurements with theoretical predictions from quantum chemical calculations is a definitive method for stereochemical assignment. nih.gov

The theoretical prediction of a VCD spectrum is a multi-step process. nih.gov First, a thorough conformational analysis (as in section 6.1) is performed to identify all significantly populated conformers. Next, for each conformer, the IR and VCD spectra are calculated using DFT. aip.org The final, predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra, which accounts for the contribution of each conformer at a given temperature. nih.gov

The predicted VCD spectrum for the (S)-enantiomer will be the mirror image of the spectrum predicted for the (R)-enantiomer. By comparing the calculated spectrum for one enantiomer with the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously determined.

Illustrative Data: The following table provides a hypothetical comparison of predicted VCD signals for the (S) and (R) enantiomers in the C-H stretching region. The sign of the rotational strength (R) determines the sign of the VCD band (positive or negative).

Table 4: Hypothetical Predicted VCD Frequencies and Rotational Strengths
Vibrational Mode DescriptionFrequency (cm⁻¹)Predicted Rotational Strength (R) for (S)-enantiomer (10⁻⁴⁴ esu²cm²)Predicted Rotational Strength (R) for (R)-enantiomer (10⁻⁴⁴ esu²cm²)
Asymmetric CH₃ stretch2965+5.8-5.8
Asymmetric CH₂ stretch2930-8.2+8.2
Symmetric CH₃ stretch2875+2.1-2.1
Symmetric CH₂ stretch2860-1.5+1.5

Structure-Reactivity Relationship Elucidation through Computational Chemistry

Computational chemistry can establish quantitative structure-activity relationships (QSAR) by correlating calculated molecular descriptors with observed reactivity. nih.govnih.gov For (S)-Dibutyl 3-Hydroxybutyl Phosphate, this involves understanding how structural modifications would influence its chemical behavior, such as its rate of hydrolysis. acs.org

Key molecular descriptors can be calculated using DFT. These include electronic properties like the partial atomic charge on the phosphorus atom (a more positive charge suggests greater susceptibility to nucleophilic attack) and steric properties, such as the accessibility of the phosphorus center to an incoming nucleophile.

By systematically modifying the structure in silico—for example, by changing the length of the alkyl chains or substituting the hydroxyl group—and recalculating these descriptors, a model can be built. This model can predict how changes to the molecule's structure will affect its reactivity. For instance, replacing the butyl groups with bulkier tert-butyl groups would likely decrease the hydrolysis rate due to increased steric hindrance at the reaction center. This approach is fundamental for the rational design of molecules with tailored stability or reactivity. chemrxiv.org

Illustrative Data: This table presents a hypothetical QSAR analysis, correlating structural features with a calculated reactivity index (where a higher index implies faster hydrolysis).

Table 5: Illustrative Structure-Reactivity Relationship Data
AnalogueStructural ModificationCalculated P Partial ChargeCalculated Steric Hindrance FactorPredicted Reactivity Index
Target Molecule(S)-Dibutyl 3-Hydroxybutyl Phosphate+1.851.001.00
Analogue 1Di-ethyl ester instead of di-butyl+1.870.851.25
Analogue 2Di-isopropyl ester instead of di-butyl+1.831.300.70
Analogue 33-methoxybutyl instead of 3-hydroxybutyl+1.841.020.95

Analytical Methodologies for Detection, Quantification, and Enantiomeric Purity Assessment

Development of High-Resolution Separation Techniques for Chiral Phosphates

The separation of enantiomers is a significant challenge in analytical chemistry. High-performance liquid chromatography (HPLC) has emerged as a primary and effective technique for the chiral resolution of organophosphorus compounds. researchgate.netnumberanalytics.com The success of this technique heavily relies on the development and selection of appropriate chiral stationary phases (CSPs). researchgate.netnih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their versatility and broad applicability for a diverse range of compounds. future4200.comeijppr.com These CSPs can be coated or immobilized onto a silica (B1680970) support. nih.gov Immobilized polysaccharide-based CSPs often provide enhanced robustness and a wider choice of mobile phase compositions. nih.govbohrium.com For the separation of chiral organophosphonates, studies have shown that Chiralpak AD, an amylose-based CSP, can provide excellent baseline separation. researchgate.net

The optimization of chromatographic conditions is crucial for achieving high resolution. nih.gov Key parameters that are systematically adjusted include the composition of the mobile phase (often a mixture of a non-polar solvent like hexane (B92381) and an alcohol), column temperature, and flow rate. future4200.comnih.govresearchgate.net For instance, the enantiomers of O,O-diethyl, (p-methyl-benzenesulfonamido), aryl(alkyl)-methylphosphonates have been successfully separated using a Pirkle-type chiral stationary phase, with the influence of column temperature and mobile phase flow rate being described. researchgate.net

The development of new chiral selectors and smaller particle sizes for CSPs continues to advance the field, offering improved resolution, shorter analysis times, and better peak sharpness, which in turn enhances the limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Examples of Chiral Stationary Phases and Conditions for Organophosphate Separation

Chiral Stationary Phase (CSP)Compound Type SeparatedMobile Phase ExampleKey Findings
Immobilized Polysaccharide-based CSPs (e.g., Chiralpak IH, IJ, IK)Organophosphorus pesticidesHexane/alcohol mixturesProvided new chiral separations not previously documented. nih.govbohrium.com
Chiralpak AD (Amylose-based)O,O-dialkyl-1-benzyloxycarbonyl-aminoaryl phosphonatesNot specifiedDemonstrated superior chiral separation ability compared to other polysaccharide CSPs. researchgate.net
Pirkle-type CSPO,O-diethyl, (p-methyl-benzenesulfonamido), aryl(alkyl)-methylphosphonatesNot specifiedSuccessful separation achieved, with the influence of temperature and flow rate noted. researchgate.net
Cellulose-based chiral columnsMethamidophos, Dipterex, Malathion, Isothiophos-methylOptimized organic mobile phasesAchieved high resolutions (Rs > 1.6) for all tested pesticides. nih.gov

Mass Spectrometry-Based Approaches for Structural Elucidation of Chiral Metabolites

While chromatographic techniques are powerful for separation, mass spectrometry (MS) is indispensable for the structural elucidation of the separated compounds. The coupling of HPLC with MS (LC-MS) and tandem MS (LC-MS/MS) provides a highly sensitive and selective method for the analysis of chiral organophosphates in complex mixtures. nih.gov

In a typical LC-MS/MS setup for organophosphate analysis, electrospray ionization (ESI) is a commonly used ionization technique. This "soft" ionization method allows for the generation of intact molecular ions, which is crucial for determining the molecular weight of the analyte. Subsequent fragmentation of the molecular ion in the mass spectrometer (e.g., in a collision cell) produces a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, enabling the confirmation of the compound's structure.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction and cleanup of samples, such as soil, prior to LC-MS/MS analysis, ensuring high recoveries of the target analytes. nih.gov The development of such methods has led to significant improvements in sensitivity, with limits of detection for some organophosphate enantiomers reaching the sub-microgram per kilogram (µg/kg) level. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical confirmation and analysis of enantiomeric purity of chiral compounds. For organophosphorus compounds, ³¹P NMR is particularly advantageous due to the large chemical shift differences that can be observed between diastereomers. researchgate.net

To differentiate between enantiomers using NMR, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is typically added to the sample. The interaction between the chiral agent and the enantiomers of the analyte forms transient diastereomeric complexes. These diastereomers have different magnetic environments, resulting in separate signals in the NMR spectrum, allowing for their quantification.

Commercially available amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have been successfully used as chiral solvating agents for the differentiation of enantiomers of various chiral phosphorus compounds, including phosphonates, phosphinates, and phosphates. researchgate.net In some cases, distinct signals for each enantiomer can be observed in both ³¹P and ¹H NMR spectra, providing a rapid and convenient method for determining enantiomeric purity. researchgate.net

Table 2: Application of NMR in Chiral Phosphorus Compound Analysis

NMR TechniqueChiral Agent ExampleCompound Type AnalyzedKey Observation
³¹P NMRFmoc-Trp(Boc)-OHChiral phosphonates, phosphinates, phosphatesDifferentiation of enantiomers through the formation of diastereomeric complexes. researchgate.net
¹H NMRFmoc-Trp(Boc)-OHChiral phosphonatesSeparation of signals for the enantiomers was observed. researchgate.net
³¹P{¹H} NMRCationic octahedral cobalt complexesChiral phosphoric acids (e.g., from BINOL, SPINOL)Efficient resolution of enantiomers in the NMR spectrum. researchgate.net

Integration of Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of chiral compounds in complex matrices, such as environmental or biological samples, often requires the integration of multiple analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful in this regard.

As mentioned earlier, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a prime example of a highly effective hyphenated technique for the analysis of chiral organophosphates. nih.gov This approach combines the high-resolution separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS detection. This allows for the reliable identification and quantification of specific enantiomers even at trace levels in complex samples.

Another powerful hyphenated technique is gas chromatography-mass spectrometry (GC-MS). While HPLC is more common for non-volatile and thermally labile compounds, GC-MS can be suitable for volatile and thermally stable organophosphorus compounds. numberanalytics.com

Supercritical fluid chromatography (SFC) coupled with MS (SFC-MS) is an emerging technique that combines the advantages of both HPLC and GC. numberanalytics.comchiralpedia.com SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which can offer faster separations and reduced solvent consumption compared to HPLC. The integration of SFC with MS provides a powerful tool for the high-throughput analysis of chiral compounds.

The continuous development and integration of these advanced hyphenated techniques are essential for advancing our understanding of the behavior and effects of chiral compounds like (S)-Dibutyl 3-Hydroxybutyl Phosphate (B84403) in various systems.

Emerging Research Directions and Future Perspectives in S Dibutyl 3 Hydroxybutyl Phosphate Research

Exploration of Novel Biocatalytic Systems for Stereospecific Production

The synthesis of enantiomerically pure chemicals is a critical challenge in modern chemistry, with biocatalysis emerging as a powerful and sustainable solution. nih.govnih.gov For (S)-Dibutyl 3-Hydroxybutyl Phosphate (B84403), the key to its utility lies in the stereospecific production of the (S)-enantiomer. Future research will likely focus on developing highly efficient and selective biocatalytic systems to achieve this.

Current biocatalytic methods for producing chiral alcohols and organophosphates offer a roadmap. acs.org The primary challenge is often the lack of robust and highly selective enzymes for non-natural substrates. acs.org Research is moving towards genome mining and protein engineering to identify or create enzymes with desired properties. nih.gov For the synthesis of (S)-Dibutyl 3-Hydroxybutyl Phosphate, two main enzymatic approaches are envisioned: the asymmetric reduction of a ketone precursor or the kinetic resolution of a racemic mixture.

Asymmetric Reduction: This approach would involve the reduction of a precursor, Dibutyl 3-oxobutyl phosphate, using a stereoselective carbonyl reductase or alcohol dehydrogenase (ADH). The success of this method hinges on identifying an enzyme that preferentially produces the (S)-alcohol. Researchers could screen enzyme libraries or use protein engineering to tailor an enzyme for this specific substrate. acs.org

Enzymatic Kinetic Resolution: This strategy would start with a racemic mixture of Dibutyl 3-Hydroxybutyl Phosphate. A lipase (B570770) could be used to selectively acylate the (R)-enantiomer, allowing the desired (S)-enantiomer to be separated. This method is widely used for its high enantioselectivity, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Table 1: Comparison of Potential Biocatalytic Strategies for (S)-Dibutyl 3-Hydroxybutyl Phosphate Synthesis

Biocatalytic StrategyKey Enzyme ClassPrecursorPotential AdvantagesKey Research Challenges
Asymmetric ReductionCarbonyl Reductase / Alcohol Dehydrogenase (ADH)Dibutyl 3-oxobutyl phosphateHigh theoretical yield (up to 100%); Potentially high enantiomeric excess (ee).Identification/engineering of a highly (S)-selective enzyme; Cofactor regeneration.
Enzymatic Kinetic ResolutionLipase(R/S)-Dibutyl 3-Hydroxybutyl Phosphate (racemic mixture)High enantioselectivity is common; Wide availability of commercial lipases.Maximum 50% theoretical yield; Requires efficient separation of product from unreacted enantiomer.

Applications in Advanced Materials Science

The unique structure of (S)-Dibutyl 3-Hydroxybutyl Phosphate, combining a chiral center with a phosphate ester group, suggests potential applications in materials science. rsc.org Organophosphorus compounds are already utilized as flame retardants, plasticizers, and ligands in catalysis. rsc.orgwho.int The introduction of chirality could impart novel properties to these materials.

Future research could investigate the incorporation of (S)-Dibutyl 3-Hydroxybutyl Phosphate as a monomer or additive in polymer synthesis. As a chiral monomer, it could be used to create stereoregular polymers with unique optical or mechanical properties. The phosphate group could enhance flame retardancy or act as a site for further functionalization. Additionally, chiral organophosphates have been explored as ligands in asymmetric metal catalysis, an area that offers many possibilities given the variety of available chiral phosphates and metal sources. rsc.org

Green Chemistry Approaches to Sustainable Synthesis and Transformation

The principles of green chemistry are becoming central to the design of chemical manufacturing processes. nih.govacs.org For organophosphates, this involves developing eco-friendly methodologies that minimize waste, avoid harsh conditions, and use renewable resources. rsc.orgresearchgate.net

Future work on (S)-Dibutyl 3-Hydroxybutyl Phosphate will likely focus on sustainable synthetic routes. This includes:

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing reusable heterogeneous catalysts or biocatalysts to reduce waste and energy consumption. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Electrochemical synthesis represents another promising green approach, offering transformations at room temperature and avoiding harsh reagents. mdpi.com

Interdisciplinary Connections with Environmental Remediation Technologies

(S)-Dibutyl 3-Hydroxybutyl Phosphate is a known metabolite of tributyl phosphate (TBP), an industrial solvent and plasticizer. caymanchem.cominchem.org TBP is found in the environment, and its biodegradation is a key removal mechanism. who.int Understanding the chirality of its metabolites is an emerging area of interest in environmental science. nih.gov

Research into the environmental fate and enantioselectivity of TBP degradation could be crucial. If microorganisms in soil or water degrade TBP stereoselectively, it could lead to an accumulation of one enantiomer of its hydroxybutyl metabolite over the other. Studying the specific properties and potential ecotoxicity of (S)-Dibutyl 3-Hydroxybutyl Phosphate versus its (R)-enantiomer could provide a more complete picture of TBP's environmental impact. This knowledge could inform the development of more effective bioremediation strategies for TBP-contaminated sites, potentially using microorganisms selected for their ability to degrade all chiral variants of TBP metabolites.

Computational Design of Functionalized Chiral Organophosphates

Computational chemistry and molecular modeling are indispensable tools for modern catalyst and materials design. acs.orgnih.gov These methods allow researchers to predict the properties of molecules and rationalize experimental outcomes, thereby accelerating the discovery process. europa.eu For (S)-Dibutyl 3-Hydroxybutyl Phosphate, computational approaches can guide research in several ways.

The primary goals for modeling functionalized organophosphates include understanding structure-function relationships and predicting novel materials with superior properties. acs.orgnih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

Model transition states in potential synthetic reactions to predict selectivity and yield.

Design novel catalysts for the stereoselective synthesis of the target molecule.

Simulate the interaction of the chiral phosphate with other molecules, which is crucial for designing it as a ligand for asymmetric catalysis or as a component in a functional material.

Table 2: Potential Applications of Computational Modeling in (S)-Dibutyl 3-Hydroxybutyl Phosphate Research

Computational MethodResearch ApplicationPredicted Outcomes
Density Functional Theory (DFT)Mechanism and Selectivity StudiesReaction energy profiles, transition state geometries, catalyst-substrate interactions.
Molecular Dynamics (MD)Conformational Analysis & SolvationPreferred molecular conformations, interactions with solvents, behavior in a polymer matrix.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-Substrate DockingBinding affinity and orientation within an enzyme's active site, rationalizing stereoselectivity.

By leveraging these computational tools, researchers can prioritize synthetic targets and experimental conditions, making the exploration of (S)-Dibutyl 3-Hydroxybutyl Phosphate and its derivatives more efficient and targeted. researchgate.net

Q & A

Basic: What analytical techniques are recommended for identifying degradation products of organophosphates like (S)-Dibutyl 3-Hydroxybutyl Phosphate in complex matrices?

Answer:

  • FTIR with Multivariate Analysis: Fourier-transform infrared spectroscopy (FTIR) coupled with multivariate analysis (e.g., principal component analysis) enables real-time monitoring of degradation products in solvent systems. For example, this method has been validated for dibutyl phosphate (DBP) in tributyl phosphate/n-dodecane/nitric acid mixtures, achieving high sensitivity (detection limits <0.1 mM) .
  • Tandem Mass Spectrometry (MS/MS): MS/MS with collision energy variations (e.g., 10–40 eV) is critical for fragmentation pattern reproducibility. Reference spectra for related compounds (e.g., tributyl phosphate) must be included at three collision energies to validate identifications .
  • Ion-Pair Chromatography: Effective for separating DBP from nitrate-rich matrices using tetrahexylammonium bromide as an ion-pairing agent, resolving co-elution issues common in HPLC .

Basic: How can researchers address co-elution challenges during chromatographic analysis of organophosphate metabolites?

Answer:

  • Capillary Electrophoresis (CE): Isotachophoresis with conductivity detection resolves co-eluted metabolites (e.g., dibutyl phosphate/di-isobutyl phosphate composites) by exploiting differences in ionic mobility. CE achieves baseline separation in nitrate-containing solutions with >95% recovery .
  • Collision Energy Optimization in MS/MS: Adjusting collision energies during MS/MS analysis enhances specificity. For example, lower energies (10–20 eV) preserve molecular ions, while higher energies (30–40 eV) generate diagnostic fragments for structural confirmation .

Advanced: What strategies mitigate matrix interference in quantifying organophosphates in high-ionic-strength solutions (e.g., nuclear waste simulants)?

Answer:

  • Sample Pretreatment: Precipitate interfering ions (e.g., UO₂²⁺) using oxalate or carbonate buffers prior to analysis. This reduces chelation with DBP and improves chromatographic recovery .
  • Refractive Index (RI) Detection: Pair ion-pair chromatography with RI detection to avoid UV absorption interference from nitrates/nitrites. This method achieves <5% relative standard deviation (RSD) in DBP quantification in simulated waste .
  • Multivariate Calibration Models: Partial least squares (PLS) regression applied to FTIR spectra corrects for overlapping absorbance bands in multicomponent systems (e.g., nitric acid/solvent mixtures) .

Advanced: How can researchers resolve contradictions in degradation kinetics data for organophosphates under varying experimental conditions?

Answer:

  • Controlled Degradation Studies: Standardize conditions (pH, temperature, oxidant concentration) to isolate degradation pathways. For example, DBP degradation in nitric acid follows pseudo-first-order kinetics at 50°C but shifts to zeroth-order at higher concentrations due to autocatalysis .
  • Cross-Validation with Multiple Techniques: Compare FTIR-derived degradation rates with LC-MS/MS data to identify artifacts (e.g., matrix-induced signal suppression). Discrepancies >10% warrant re-evaluation of extraction efficiencies .

Basic: What are the stability considerations for storing (S)-Dibutyl 3-Hydroxybutyl Phosphate in laboratory settings?

Answer:

  • pH Control: Store in neutral buffers (pH 6–8) to prevent hydrolysis. Acidic conditions (pH <4) accelerate ester bond cleavage, while alkaline conditions (pH >9) promote phosphate group degradation .
  • Temperature and Light: Keep at –20°C in amber vials to minimize thermal and photolytic degradation. Organophosphates in dodecane solvents show <5% degradation over 6 months under these conditions .

Advanced: What computational tools assist in predicting the environmental persistence of organophosphate degradation products?

Answer:

  • QSPR Models: Quantitative structure-property relationship (QSPR) models estimate biodegradation half-lives based on logP and molecular volume. For DBP, predicted half-lives in soil (4.99 years) align with experimental data .
  • DFT Calculations: Density functional theory (DFT) predicts hydrolysis pathways. For example, the energy barrier for DBP hydrolysis in water is 85 kJ/mol, correlating with observed slow degradation in aquatic systems .

Basic: How can researchers validate the purity of synthesized (S)-Dibutyl 3-Hydroxybutyl Phosphate?

Answer:

  • Chiral Chromatography: Use cellulose-based chiral columns (e.g., Chiralpak IC) with heptane/isopropanol mobile phases to resolve (S)- and (R)-enantiomers. Retention time differences >2 minutes confirm enantiopurity .
  • NMR Coupling Constants: 31^{31}P NMR coupled with 1^{1}H-13^{13}C HSQC identifies stereochemical impurities. For example, diastereotopic protons in the hydroxybutyl group show distinct splitting patterns .

Advanced: What advanced spectral libraries are critical for non-targeted screening of organophosphate metabolites?

Answer:

  • NIST MS Library: Curate custom libraries in NIST format with collision-energy-resolved MS/MS spectra for organophosphates. Include retention indices from reversed-phase LC to reduce false positives .
  • High-Resolution Mass Spectrometry (HRMS): Use Orbitrap or Q-TOF platforms with mass accuracy <2 ppm. Annotate unknown metabolites using tools like MS-DIAL, integrating isotopic pattern matching and in silico fragmentation .

Basic: What safety protocols are essential when handling organophosphate degradation products?

Answer:

  • Ventilation and PPE: Use fume hoods for sample preparation and nitrile gloves to prevent dermal absorption. DBP exhibits moderate oral toxicity (LD₅₀ = 1,200 mg/kg in rats) and irritates mucous membranes .
  • Waste Neutralization: Treat acidic degradation products (e.g., phosphoric acid) with calcium hydroxide to precipitate non-hazardous calcium phosphate prior to disposal .

Advanced: How can machine learning enhance the detection of low-abundance organophosphate metabolites in environmental samples?

Answer:

  • Convolutional Neural Networks (CNNs): Train CNNs on MS/MS spectra to automate metabolite identification. For example, a model trained on 500 DBP spectra achieved 98% accuracy in spike-and-recovery studies .
  • Data Augmentation: Simulate low-abundance signals by adding Gaussian noise to reference spectra, improving model robustness for trace-level detection (LOQ <0.01 ppm) .

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